molecular formula C11H15F6PS B1297500 1-Benzyltetrahydrothiophenium hexafluorophosphate CAS No. 87301-53-9

1-Benzyltetrahydrothiophenium hexafluorophosphate

Cat. No. B1297500
CAS RN: 87301-53-9
M. Wt: 324.27 g/mol
InChI Key: NLOSHQPXCGGWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Benzyltetrahydrothiophenium hexafluorophosphate” is a chemical compound with the molecular formula C11H15F6PS . It’s a complex organic compound that is used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “1-Benzyltetrahydrothiophenium hexafluorophosphate” is defined by its molecular formula, C11H15F6PS . This indicates that the compound contains 11 carbon atoms, 15 hydrogen atoms, 6 fluorine atoms, 1 phosphorus atom, and 1 sulfur atom .

Scientific Research Applications

  • Crystal Structure Analysis and Stability Studies Research by Grepioni et al. (1998) focused on the crystal forms of hexafluorophosphate organometallic salts, emphasizing the importance of charge-assisted C−H---F hydrogen bonds. This study contributes to understanding the architecture, stability, and temperature behavior of these salts, which is relevant for applications in crystallography and material science (Grepioni et al., 1998).

  • Metal-Assisted Electrocyclic Reactions Pal et al. (2000) explored metal-assisted electrocyclic reactions in a CN–NC–CN system using hexafluorophosphate salts. The findings are significant for synthetic chemistry, especially in the context of creating complex organic compounds (Pal et al., 2000).

  • Ionic Liquid Applications in Liquid-Liquid Extraction Huddleston et al. (1998) investigated the use of butylmethylimidazolium hexafluorophosphate, an ionic liquid, for 'clean' liquid-liquid extraction processes. This research has implications for developing more environmentally friendly extraction methods in chemical industries (Huddleston et al., 1998).

  • Structural Analysis in Ionic Liquid Mixtures Deetlefs et al. (2005) utilized neutron diffraction to study the structure of liquid mixtures involving 1,3-dimethylimidazolium hexafluorophosphate and benzene. This research contributes to our understanding of ionic liquid structures and their interactions with other compounds, which is valuable in the field of materials science (Deetlefs et al., 2005).

  • Living Radical Polymerization Carmichael et al. (2000) demonstrated the use of 1-butyl-3-methylimidazolium hexafluorophosphate in the copper(I) mediated living radical polymerization of methyl methacrylate. This research has significant implications for polymer chemistry, particularly in developing new polymerization techniques (Carmichael et al., 2000).

  • Liquid Clathrate Formation in Ionic Liquid-Aromatic Mixtures Holbrey et al. (2003) studied the formation of liquid clathrates in mixtures of 1-alkyl-3-methylimidazolium containing ionic liquids with hexafluorophosphate and aromatic hydrocarbons. This research is important for understanding the solubility and interaction dynamics in such mixtures, which has applications in solvent design and material sciences (Holbrey et al., 2003).

Safety And Hazards

The safety and hazards associated with “1-Benzyltetrahydrothiophenium hexafluorophosphate” are not clearly defined in the available literature. As with any chemical compound, it’s important to handle it with care and follow appropriate safety protocols .

properties

IUPAC Name

1-benzylthiolan-1-ium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15S.F6P/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;1-7(2,3,4,5)6/h1-3,6-7H,4-5,8-10H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOSHQPXCGGWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[S+](C1)CC2=CC=CC=C2.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236279
Record name 1-benzyltetrahydrothiophenium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyltetrahydrothiophenium hexafluorophosphate

CAS RN

87301-53-9
Record name 1-benzyltetrahydrothiophenium hexafluorophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087301539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC378241
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378241
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-benzyltetrahydrothiophenium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyltetrahydrothiophenium hexafluorophosphate
Reactant of Route 2
1-Benzyltetrahydrothiophenium hexafluorophosphate
Reactant of Route 3
1-Benzyltetrahydrothiophenium hexafluorophosphate
Reactant of Route 4
1-Benzyltetrahydrothiophenium hexafluorophosphate
Reactant of Route 5
1-Benzyltetrahydrothiophenium hexafluorophosphate
Reactant of Route 6
1-Benzyltetrahydrothiophenium hexafluorophosphate

Citations

For This Compound
2
Citations
X Zhu, M Jiang, X Li, E Zhu, Q Deng, X Song… - Organic Chemistry …, 2022 - pubs.rsc.org
… Therefore, we initially chose 1-methylquinoxalin-2(1H)-one (1a) and 1-benzyltetrahydrothiophenium hexafluorophosphate (2a) as model substrates to investigate the optimal reaction …
Number of citations: 20 pubs.rsc.org
X Li, M Jiang, X Zhu, X Song, Q Deng, J Lv… - Organic Chemistry …, 2022 - pubs.rsc.org
… First, 1-benzyltetrahydrothiophenium hexafluorophosphate 1a and phenylacetylene 2a were chosen as the model substrates to optimize the reaction conditions, including the catalysts, …
Number of citations: 25 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.